molecular formula C12H17NO2 B062414 TERT-BUTYL N-(HEPTA-1,6-DIYN-4-YL)CARBAMATE CAS No. 181478-03-5

TERT-BUTYL N-(HEPTA-1,6-DIYN-4-YL)CARBAMATE

Cat. No.: B062414
CAS No.: 181478-03-5
M. Wt: 207.27 g/mol
InChI Key: OETVIAYXAPEIHH-UHFFFAOYSA-N
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Description

4-(t-Butyloxycarbonylamino)hepta-1,6-diyne is a chemical compound with the molecular formula C12H17NO2 It is known for its unique structure, which includes a hepta-1,6-diyne backbone and a t-butyloxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne typically involves the reaction of hepta-1,6-diyne with t-butyloxycarbonylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While detailed industrial production methods for 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(t-Butyloxycarbonylamino)hepta-1,6-diyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the t-butyloxycarbonylamino group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.

Scientific Research Applications

4-(t-Butyloxycarbonylamino)hepta-1,6-diyne has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne involves its interaction with specific molecular targets and pathways. The t-butyloxycarbonylamino group can act as a protecting group, allowing for selective reactions at other sites of the molecule. This selective reactivity is crucial in organic synthesis and medicinal chemistry, where precise modifications of molecular structures are required.

Comparison with Similar Compounds

Similar Compounds

  • 4-(t-Butyloxycarbonylamino)hepta-1,5-diyne
  • 4-(t-Butyloxycarbonylamino)hepta-1,4-diyne
  • 4-(t-Butyloxycarbonylamino)hepta-1,3-diyne

Uniqueness

4-(t-Butyloxycarbonylamino)hepta-1,6-diyne is unique due to its specific hepta-1,6-diyne backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the development of novel pharmaceuticals.

Properties

CAS No.

181478-03-5

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

tert-butyl N-hepta-1,6-diyn-4-ylcarbamate

InChI

InChI=1S/C12H17NO2/c1-6-8-10(9-7-2)13-11(14)15-12(3,4)5/h1-2,10H,8-9H2,3-5H3,(H,13,14)

InChI Key

OETVIAYXAPEIHH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC#C)CC#C

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)CC#C

Synonyms

Carbamic acid, [1-(2-propynyl)-3-butynyl]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(2-propynyl)-4-pentynoic acid 42 (25.0 g, 0.184 mol) in toluene (200 ml) was added triethylamine (19.5 g, 0.193 mol) with cooling. Diphenylphosphoryl azide (50.5 g, 0.184 mol) was added, and the mixture was stirred at room temperature for 15 minutes. The mixture was heated on the steam bath until the reaction became exothermic. When the reaction subsided, the heating was continued for an additional 10 minutes during which time the evolution of gas ceased. Dry t-butanol (150 ml) was added, and the mixture was heated at reflux on the steam bath for 24 hours. The solvent was removed under vacuum, and the residue was diltued with water and extracted twice with diethylether. The combined aqueous extracts were washed with water (2×), 10% sodium carbonate solution, and brine. The solution was dried (MgSO4), and the solvent was removed under vacuum to leave crude 43 as a red-brown solid (35.35 g). A sample (3.2 g) was purified via flash chromatography (230-400 mesh silica gel, 10% ethyl acetate in hexane) to give a colorless solid (2.69 g). Crystallization from hexane gave the title compound (43) as colorless crystals (m.p. 64-67° C.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

Triethylamine (19.5 g, 0.193 mol) was added to a solution of 2-(propyn-2-yl)-4-pentynoic acid (34, 25.0 g, 0.184 mol; J. Chem. Soc., Perkin Trans. I, 1215-1224 (1986)) in toluene (200 ml) with cooling. Diphenylphosphoryl azide (50.3 g, 0.184 mol) was added, and the mixture was stirred at room temperature for 15 minutes and heated on the steam bath until the evolution of gas ceased. Dry t-butanol (150 ml) was added, and the mixture was heated on the steam bath for 24 hours. The solvent was removed under vacuum, and the mixture was diluted with water and extracted twice with diethylether. The combined extracts were washed twice with 10% sodium carbonate solution and once with brine. The solution was dried (MgSO4), and the solvent was removed under vacuum to leave a solid. Purification by flash chromatography on silica gel eluting with ethyl acetate/hexane gave a white solid which was crystallized from hexane to give 4-(t-butyloxycarbonylamino)heptan-1,6-diyne as colorless crystals (m.p. 64-67° C.).
Quantity
19.5 g
Type
reactant
Reaction Step One
[Compound]
Name
2-(propyn-2-yl)-4-pentynoic acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

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